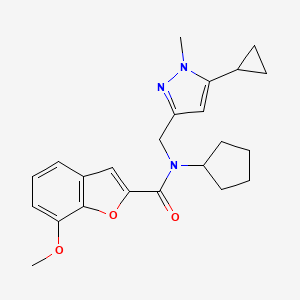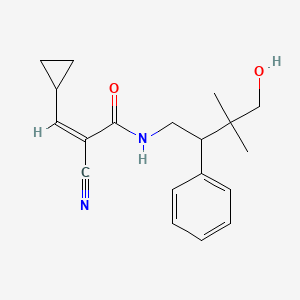![molecular formula C17H21BrN2O2 B2529264 N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide CAS No. 2224231-92-7](/img/structure/B2529264.png)
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide” appears to be a complex organic molecule. It contains several functional groups including a bromophenyl group, a cyanomethyl group, a methoxycyclohexyl group, and an acetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway. However, common methods for introducing these functional groups include electrophilic aromatic substitution for the bromophenyl group, nucleophilic substitution for the cyanomethyl group, and acylation for the acetamide group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl and methoxycyclohexyl groups are likely to be planar due to the nature of aromatic systems. The cyanomethyl group could introduce some steric hindrance, potentially affecting the overall conformation of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom on the bromophenyl group is likely to be a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrile group in the cyanomethyl group could potentially undergo hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The nitrile and amide groups could participate in hydrogen bonding, affecting the compound’s solubility in different solvents.Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as a general rule, handling of all chemical compounds should be done with appropriate safety measures including the use of personal protective equipment.
Orientations Futures
The study and application of this compound could be a potential area for future research. Its complex structure and the presence of several functional groups make it an interesting candidate for further study in fields such as medicinal chemistry or materials science.
Please note that this analysis is quite general and is based on the typical properties and reactivity of the functional groups present in the compound. For a detailed and accurate analysis, experimental data and further studies would be required.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-22-15-7-2-4-12(8-15)9-17(21)20-16(11-19)13-5-3-6-14(18)10-13/h3,5-6,10,12,15-16H,2,4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGIOIIBGMPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

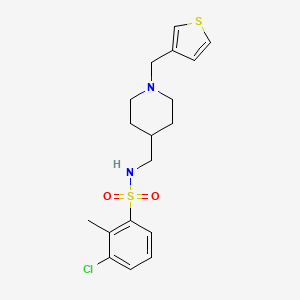
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
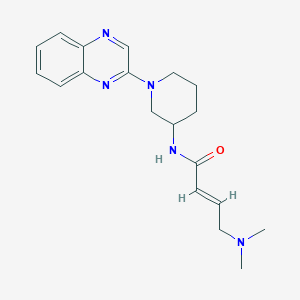
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)
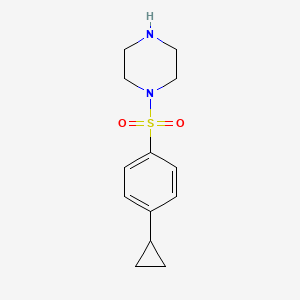
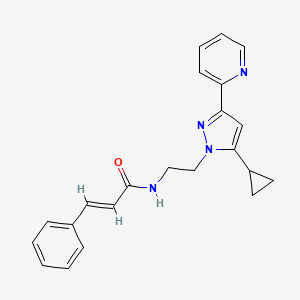
![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
